molecular formula C11H15N3 B10791486 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane CAS No. 646056-62-4

6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane

Cat. No.: B10791486
CAS No.: 646056-62-4
M. Wt: 189.26 g/mol
InChI Key: KBMDSSLZTMXSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Pyridin-3-yl)-1,6-diazaspiro[34]octane is a heterocyclic compound featuring a spiro structure with a pyridine ring and a diazaspiro core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of pyridine derivatives with suitable amines under controlled conditions. For example, the reaction of 3-pyridinecarboxaldehyde with 1,2-diaminocyclohexane can yield the desired spiro compound through a condensation reaction followed by cyclization.

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the diazaspiro core are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using halogens like chlorine or bromine, followed by nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated or other substituted derivatives.

Scientific Research Applications

6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a scaffold for drug design.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(Pyridin-3-yl)-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to selective inhibition or activation of target pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: Another nitrogen-containing heterocycle with a different ring structure.

    Pyrazolo[3,4-b]pyridine: A bicyclic compound with a pyrazole and pyridine ring fusion.

    Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with a similar pyridine core but different substituents.

Uniqueness

6-(Pyridin-3-yl)-1,6-diazaspiro[34]octane is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

CAS No.

646056-62-4

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

7-pyridin-3-yl-1,7-diazaspiro[3.4]octane

InChI

InChI=1S/C11H15N3/c1-2-10(8-12-5-1)14-7-4-11(9-14)3-6-13-11/h1-2,5,8,13H,3-4,6-7,9H2

InChI Key

KBMDSSLZTMXSDI-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCN(C2)C3=CN=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.